N-(2-cyclopropyl-1-methylbenzimidazol-5-yl)-3,4-dihydro-2H-pyran-5-carboxamide
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Overview
Description
N-(2-cyclopropyl-1-methylbenzimidazol-5-yl)-3,4-dihydro-2H-pyran-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a cyclopropyl group, and a dihydropyran ring, making it a subject of study for its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1-methylbenzimidazol-5-yl)-3,4-dihydro-2H-pyran-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyclopropyl Group: Cyclopropylation can be performed using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Construction of the Dihydropyran Ring: This step may involve the reaction of a suitable aldehyde with a dihydropyran precursor under acidic or basic conditions.
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-1-methylbenzimidazol-5-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the dihydropyran ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-cyclopropyl-1-methylbenzimidazol-5-yl)-3,4-dihydro-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1-methylbenzimidazol-5-yl)-3,4-dihydro-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and enzymes, potentially inhibiting their function. The cyclopropyl group and dihydropyran ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropyl-1-methylbenzimidazol-5-yl)-3,4-dihydro-2H-pyran-5-carboxamide: shares similarities with other benzimidazole derivatives, such as:
Uniqueness
The unique combination of the benzimidazole core, cyclopropyl group, and dihydropyran ring in this compound distinguishes it from other compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(2-cyclopropyl-1-methylbenzimidazol-5-yl)-3,4-dihydro-2H-pyran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20-15-7-6-13(9-14(15)19-16(20)11-4-5-11)18-17(21)12-3-2-8-22-10-12/h6-7,9-11H,2-5,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZGFDLMUCEILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=COCCC3)N=C1C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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